

A Technical Guide to the Spectroscopic Analysis of (S)-(+)-2-Pentanol

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Compound of Interest

Compound Name: (S)-(+)-2-Pentanol

Cat. No.: B1587225

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This guide provides a comprehensive overview of the spectroscopic data for **(S)-(+)-2-Pentanol**, tailored for researchers, scientists, and professionals in drug development. It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(S)-(+)-2-Pentanol**. Note that the NMR spectra of enantiomers are identical in a non-chiral solvent; therefore, the data presented for 2-Pentanol is applicable to the (S)-(+) enantiomer.

Table 1: ^1H NMR Spectroscopic Data for 2-Pentanol

Assignment	Chemical Shift (ppm)
A	3.786
B	2.66
C	1.44 to 1.36
D	1.172
E	0.923

Solvent: CDCl_3 , Frequency: 399.65 MHz. Data sourced from ChemicalBook.[[1](#)]

Table 2: ^{13}C NMR Spectroscopic Data for 2-Pentanol

The Human Metabolome Database provides an experimental ^{13}C NMR spectrum for 2-Pentanol in CDCl_3 at a frequency of 25.16 MHz.[\[2\]](#)

Table 3: IR Spectroscopic Data for **(S)-(+)-2-Pentanol**

Wavenumber (cm^{-1})	Description
3500-3200	O-H stretch (broad, strong) [3]
2960-2850	sp^3 C-H stretch [4]
1260-1050	C-O stretch (strong) [3]

Note: The NIST WebBook provides a gas-phase IR spectrum for **(S)-(+)-2-Pentanol**.[\[5\]](#) The values in the table are characteristic ranges for alcohols.

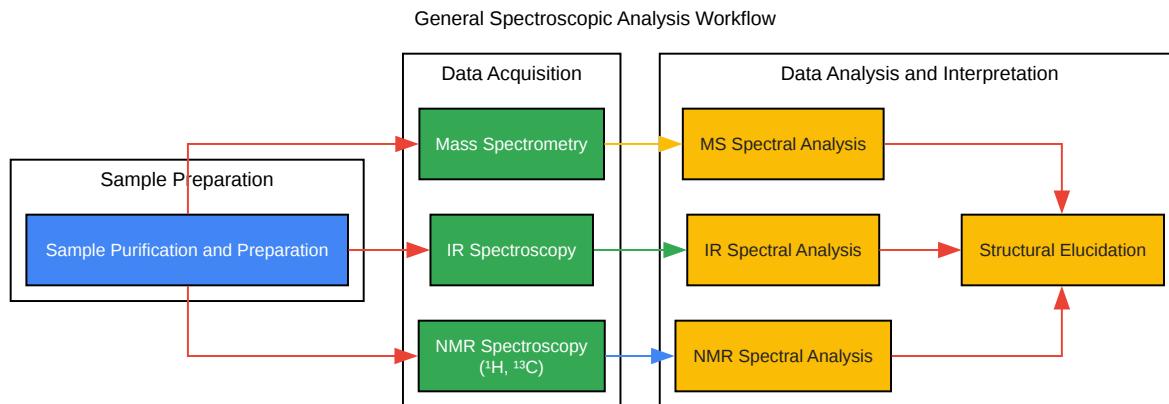
Table 4: Mass Spectrometry Data for **(S)-(+)-2-Pentanol**

m/z	Interpretation
88	Molecular Ion (M^+)
73	$[\text{M} - \text{CH}_3]^+$
70	$[\text{M} - \text{H}_2\text{O}]^+$
55	$[\text{C}_4\text{H}_7]^+$
45	Base Peak, $[\text{CH}_3\text{CHOH}]^+$

Ionization Method: Electron Ionization. Data sourced from the NIST WebBook and interpreted based on typical alcohol fragmentation patterns.[\[6\]](#)[\[7\]](#)

Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **(S)-(+)-2-Pentanol** involves sample preparation, data acquisition using various spectroscopic techniques, and subsequent data analysis to elucidate the molecular structure.



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Caption: A diagram illustrating the general workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz).^[8]
- Sample Preparation:
 - Dissolve approximately 5-10 mg of **(S)-(+)-2-Pentanol** in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
 - Transfer the solution to a standard 5 mm NMR tube.
- Data Acquisition:
 - Place the NMR tube into the spectrometer's probe.

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum using a single 90° pulse.[8]
- Acquire the ^{13}C NMR spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.

3.2 Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[4]
- Sample Preparation (Neat Liquid):
 - Place a drop of the neat **(S)-(+) -2-Pentanol** liquid sample between two salt plates (e.g., NaCl or KBr).
 - Gently press the plates together to form a thin liquid film.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.[9]
 - Place the sample holder with the salt plates into the spectrometer's beam path.
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .[4]
- Data Processing:

- The instrument software automatically ratios the sample spectrum against the background spectrum to generate the transmittance or absorbance spectrum.
- Analyze the spectrum for characteristic absorption bands corresponding to functional groups. For alcohols, the key absorptions are the broad O-H stretch (around 3500-3200 cm^{-1}) and the C-O stretch (around 1260-1050 cm^{-1}).[\[3\]](#)

3.3 Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[\[10\]](#)
- Sample Introduction and Ionization (Electron Ionization - EI):
 - Inject a dilute solution of **(S)-(+)-2-Pentanol** into the GC, which vaporizes the sample.
 - The vaporized sample enters the ion source of the mass spectrometer.
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and their abundance is recorded.
 - A mass spectrum is generated, plotting ion abundance versus m/z.
- Data Analysis:

- Identify the molecular ion peak (M^+) to determine the molecular weight. For alcohols, this peak may be weak or absent.[7]
- Analyze the fragmentation pattern. Common fragmentations for alcohols include α -cleavage and dehydration (loss of water, $M-18$).[7] The base peak for 2-pentanol is often at m/z 45, resulting from α -cleavage.[7]

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